1-cyclopentyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound features a pyrazolo[3,4-b]pyridine core substituted at position 1 with a cyclopentyl group, at position 6 with a methyl group, and at position 4 with a carboxamide-linked 3,4-dimethoxyphenethyl chain. The carboxamide group offers hydrogen-bonding capabilities, critical for receptor binding. Its molecular formula is C₂₂H₂₈N₄O₃, with a molecular weight of 396.5 g/mol (calculated).
Properties
Molecular Formula |
C23H28N4O3 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-cyclopentyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H28N4O3/c1-15-12-18(19-14-25-27(22(19)26-15)17-6-4-5-7-17)23(28)24-11-10-16-8-9-20(29-2)21(13-16)30-3/h8-9,12-14,17H,4-7,10-11H2,1-3H3,(H,24,28) |
InChI Key |
LOMLVQAAFPDDGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclopentyl group: This step may involve a substitution reaction using cyclopentyl halides.
Attachment of the dimethoxyphenyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using boronic acids or esters.
Final functionalization: The carboxamide group is introduced in the final step, often through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-cyclopentyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous pyrazolo-pyridine derivatives, focusing on substituents, physicochemical properties, and inferred pharmacological implications.
Structural and Physicochemical Comparisons
Table 1: Key Structural and Physical Properties of Analogs
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound (396.5 g/mol) is heavier than ’s analog (374.4 g/mol) due to the cyclopentyl and dimethoxyphenethyl groups. The cyclopentyl group adds ~70 g/mol compared to ethyl-methyl substituents in .
- ’s compound (498.0 g/mol) has a higher molecular weight due to the 4-chlorophenyl and acetamide moieties.
Functional Group Impact: Carboxamide vs. Carboxylic Acid: The target’s carboxamide (CONH₂) allows dual hydrogen bonding (donor/acceptor), unlike the ionizable carboxylic acid in , which may reduce membrane permeability at physiological pH. Dimethoxy vs.
Steric and Electronic Profiles :
- The cyclopentyl group in the target compound introduces greater steric bulk than phenyl () or benzyl () substituents, possibly influencing binding pocket interactions.
- The 4-chlorophenyl group in is electron-withdrawing, which may alter electronic distribution compared to the electron-donating methoxy groups in the target.
Inferred Pharmacological Implications
- Selectivity : The cyclopentyl group may reduce off-target interactions compared to smaller alkyl/aryl substituents (e.g., ethyl-methyl in ).
- Lipophilicity : The dimethoxyphenethyl chain likely increases logP relative to analogs with polar carboxylic acids () or smaller aryl groups (), favoring passive diffusion.
- Hydrogen Bonding : The carboxamide’s dual H-bond capacity could enhance binding to kinase ATP pockets or GPCRs compared to acetamide () or pyrimidine cores ().
Biological Activity
1-cyclopentyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel compound belonging to the pyrazolopyridine family. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neurology. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- IUPAC Name : 1-cyclopentyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Molecular Formula : C_{19}H_{24}N_{4}O_{3}
- Molecular Weight : 344.42 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer cell proliferation. For instance, it selectively inhibits Akt family kinases, which are crucial in regulating cell survival and growth pathways. In vitro studies demonstrated an IC50 value of approximately 61 nM against Akt1, indicating potent activity compared to other known inhibitors like GSK2141795 with an IC50 of 18 nM .
- Antiproliferative Effects : In cell line studies, the compound exhibited significant antiproliferative activity against human cancer cell lines such as HCT116 and OVCAR-8, with IC50 values of 7.76 µM and 9.76 µM respectively. These results suggest its potential as an anticancer agent .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Biological Activity | Cell Line/Target | IC50 (µM) | Reference |
|---|---|---|---|
| Akt1 inhibition | PC-3 cells | 0.061 | |
| Antiproliferative | HCT116 | 7.76 | |
| Antiproliferative | OVCAR-8 | 9.76 | |
| Inhibition of p-GSK3β | LNCaP cells | N/A |
Case Studies and Research Findings
- Selective Inhibition Studies : A study focused on the selective inhibition of kinases revealed that the compound not only inhibits Akt but also affects downstream signaling pathways such as GSK3β phosphorylation in prostate cancer cells, highlighting its role in modulating critical survival pathways .
- Structure-Activity Relationship (SAR) : Further investigations into the SAR of related compounds indicated that modifications on the pyrazolo[3,4-b]pyridine scaffold could enhance selectivity and potency against specific kinase targets. The introduction of substituents on the phenyl ring was shown to influence biological activity significantly .
- Toxicological Assessments : Preliminary toxicological evaluations suggested a favorable safety profile at therapeutic doses, although further studies are necessary to establish long-term safety and efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
